
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(4-fluorophenyl)-5-((3-nitrophenyl)methylene)-2-thioxo-3-(2,4,6-trimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(4-fluorophenyl)-5-((3-nitrophenyl)methylene)-2-thioxo-3-(2,4,6-trimethylphenyl)- is a complex organic compound that belongs to the class of pyrimidinediones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a β-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents:
Final Assembly: The final step might involve the formation of the methylene bridge and the thioxo group through specific reagents and conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Due to its structural complexity, the compound can be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
4,6(1H,5H)-Pyrimidinedione Derivatives: Compounds with similar core structures but different substituents.
Thioxo Compounds: Other compounds containing the thioxo group.
Fluorophenyl and Nitrophenyl Compounds: Compounds with similar aromatic substituents.
Uniqueness
The uniqueness of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-(4-fluorophenyl)-5-((3-nitrophenyl)methylene)-2-thioxo-3-(2,4,6-trimethylphenyl)- lies in its specific combination of substituents, which can impart unique chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
79838-97-4 |
|---|---|
分子式 |
C26H20FN3O4S |
分子量 |
489.5 g/mol |
IUPAC 名称 |
(5E)-1-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-3-(2,4,6-trimethylphenyl)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H20FN3O4S/c1-15-11-16(2)23(17(3)12-15)29-25(32)22(14-18-5-4-6-21(13-18)30(33)34)24(31)28(26(29)35)20-9-7-19(27)8-10-20/h4-14H,1-3H3/b22-14+ |
InChI 键 |
IDVKLWSERRRIMJ-HYARGMPZSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)N(C2=S)C4=CC=C(C=C4)F)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C2=S)C4=CC=C(C=C4)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
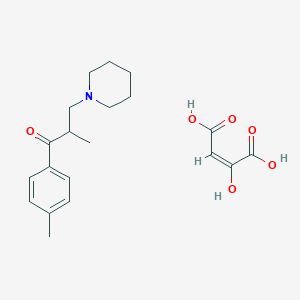
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
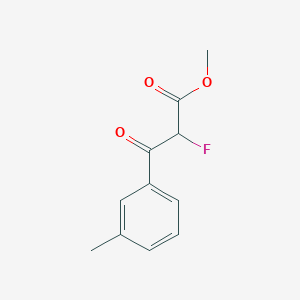
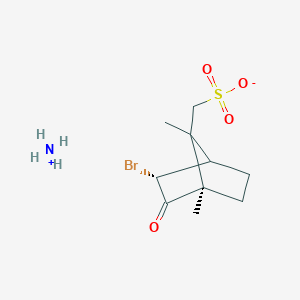
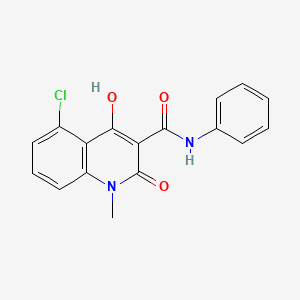

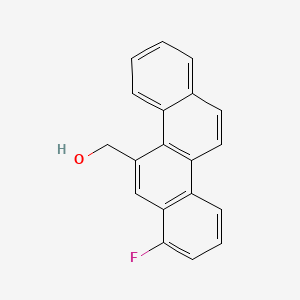
![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)

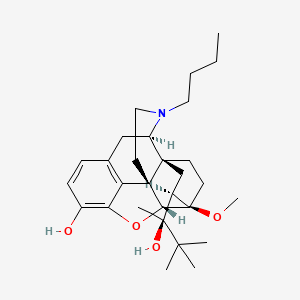
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)
